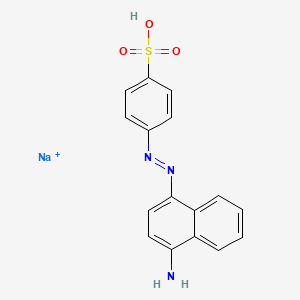

Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate

Description

Properties

CAS No. |

5399-85-9 |

|---|---|

Molecular Formula |

C16H13N3NaO3S+ |

Molecular Weight |

350.3 g/mol |

IUPAC Name |

sodium;4-[(4-aminonaphthalen-1-yl)diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C16H13N3O3S.Na/c17-15-9-10-16(14-4-2-1-3-13(14)15)19-18-11-5-7-12(8-6-11)23(20,21)22;/h1-10H,17H2,(H,20,21,22);/q;+1 |

InChI Key |

IQRKMEGAUSQFFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)S(=O)(=O)O)N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization Step

- Starting Material: 4-amino-1-naphthylamine or its sulfonated derivative.

- Reagents: Sodium nitrite (NaNO2) and a strong acid (commonly hydrochloric acid, HCl).

- Conditions: The amine is dissolved in acidic aqueous solution and cooled to 0–5 °C to stabilize the diazonium salt formed by reaction with sodium nitrite.

- Reaction: The aromatic amine is converted into the corresponding diazonium salt, which is highly reactive and must be used immediately in the next step.

Coupling Reaction

- Coupling Partner: Sodium benzenesulphonate or a related sulfonated aromatic compound.

- Conditions: The diazonium salt solution is slowly added to the coupling partner solution, typically maintained at a pH of 5–7 and low temperature (0–10 °C) to control the reaction rate and prevent decomposition.

- Outcome: Formation of the azo bond linking the naphthyl and benzenesulphonate moieties, yielding Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate.

Purification

- The crude product is typically purified by crystallization from aqueous or mixed solvents.

- Filtration and washing remove inorganic salts and unreacted starting materials.

- Drying under controlled conditions yields the final product with high purity.

Research Findings and Process Optimization

Reaction Parameters

| Parameter | Typical Range | Effect on Product |

|---|---|---|

| Temperature (Diazotization) | 0–5 °C | Stabilizes diazonium salt, prevents decomposition |

| pH (Coupling) | 5–7 | Optimal for azo coupling, prevents side reactions |

| Reaction Time | 1–3 hours | Ensures complete coupling |

| Reagent Addition | Slow, dropwise | Controls reaction rate, improves yield |

Solvent Systems

- Water is the primary solvent due to solubility of reagents.

- Mixed solvents such as water-ethanol or water-acetone may be used to improve solubility of organic intermediates and facilitate crystallization.

Yield and Purity

- Yields typically range from 70% to 90% depending on reaction control.

- Purity is enhanced by controlling pH and temperature, minimizing side reactions such as azo reduction or hydrolysis.

Comparative Analysis of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Conventional Diazotization-Coupling | Two-step reaction with diazonium salt intermediate | Well-established, high selectivity | Requires low temperature control |

| One-pot Reduction-Sulfonation (for related naphthalene sulfonates) | Simultaneous reduction and sulfonation in one reactor | Simplifies process, reduces energy consumption | Less common for azo dye synthesis |

| Use of Organic Solvents | Incorporation of solvents like N-methyl-2-pyrrolidone | Enhances solubility and reaction rate | Adds complexity in solvent recovery |

Example Synthesis Protocol (Adapted from Literature)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve 4-amino-1-naphthylamine in HCl, cool to 0–5 °C | Prepare amine solution for diazotization |

| 2 | Add sodium nitrite solution dropwise, maintain temperature | Form diazonium salt |

| 3 | Prepare sodium benzenesulphonate solution, adjust pH to ~6 | Prepare coupling partner |

| 4 | Slowly add diazonium salt solution to coupling partner solution, stir at 0–10 °C | Azo coupling reaction |

| 5 | Filter precipitated azo dye, wash with cold water, dry | Isolate and purify product |

Summary Table of Key Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C16H13N3NaO3S+ |

| Molecular Weight | 350.3 g/mol |

| CAS Number | 5399-85-9 |

| IUPAC Name | sodium;4-[(4-aminonaphthalen-1-yl)diazenyl]benzenesulfonic acid |

| Typical Yield | 70–90% |

| Reaction Temperature (Diazotization) | 0–5 °C |

| Reaction Temperature (Coupling) | 0–10 °C |

| pH Range (Coupling) | 5–7 |

Chemical Reactions Analysis

Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .

Scientific Research Applications

Chemical Properties and Structure

Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate is characterized by its azo group, which contributes to its vibrant color and solubility. Its molecular formula is , with a molecular weight of approximately 349.34 g/mol. The compound's structure includes a naphthalene ring that enhances its chromophoric properties, making it effective in dyeing processes.

Textile Dyeing

One of the primary applications of this compound is in the textile industry. It is used for dyeing various fabrics due to its ability to produce stable colored solutions. The azo dye is particularly favored for its bright hues and resistance to fading.

Key Features in Textile Applications

- Color Fastness : Exhibits excellent resistance to washing and light.

- Versatility : Can be used on cotton, wool, and synthetic fibers.

- Environmental Considerations : Its application in textiles requires careful management due to potential environmental impacts during wastewater treatment.

Biological Research

This compound has also found applications in biological research, particularly in studies involving protein interactions and cellular responses.

Case Study: Protein Misfolding Inhibition

Research indicates that azo compounds can modulate protein misfolding and aggregation, which are critical factors in diseases such as Alzheimer's and Parkinson's. This compound has been investigated for its potential to inhibit amyloid beta aggregation, offering insights into therapeutic applications for neurodegenerative diseases .

Environmental Monitoring

The compound is also relevant in environmental studies as a marker for monitoring organic contaminants in water sources. Its persistence and mobility make it a candidate for evaluating the presence of azo dyes in wastewater effluents.

Environmental Impact Analysis

A study highlighted the detection of this compound in various water samples, raising concerns about its impact on aquatic ecosystems . The compound's stability poses challenges for degradation during wastewater treatment processes.

Mechanism of Action

The mechanism of action of sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate involves its ability to interact with various molecular targets through its azo and sulfonate groups. The azo group can undergo reversible trans-cis isomerization under light, making it useful in photoresponsive applications . The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

Azo dyes share the core azo linkage but differ in substituent groups, which influence their properties. Key comparisons include:

Key Observations :

- The 4-amino group in the target compound may enhance its binding affinity in biological or industrial contexts compared to hydroxylated analogs like Acid Orange 7 .

- Disulphonated derivatives (e.g., CI 14720) exhibit higher water solubility and are preferred in cosmetics due to regulatory compliance .

Solubility and Stability

- This compound: Likely high water solubility due to the sulfonate group, similar to Acid Orange 7, which is soluble in aqueous media .

- Sudan I (1-phenylazo-2-naphthol): Non-sulphonated, leading to poor water solubility and preferential use in non-polar matrices .

Biological Activity

Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate, commonly referred to as an azo dye, is a compound that has garnered attention due to its various biological activities and applications. This article provides an in-depth analysis of its biological activity, including its mechanisms, potential therapeutic uses, and relevant case studies.

This compound has the molecular formula C14H12N3NaO3S and a molecular weight of 349.34 g/mol. The compound features an azo group (-N=N-) linking two aromatic systems, which contributes to its vibrant color and stability in solution. Its sulfonate group enhances solubility in water, making it suitable for various applications in both industrial and biological contexts.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Studies indicate that azo compounds possess antioxidant properties that can neutralize free radicals, thus potentially protecting cells from oxidative stress .

- Antimicrobial Properties : Research has demonstrated the compound's effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis .

- Cytotoxic Effects : Some studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound may induce apoptosis through the generation of reactive oxygen species (ROS) .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of this compound using the disc diffusion method. The results showed significant inhibition zones against both Gram-positive and Gram-negative bacteria. The compound was compared with standard antibiotics, demonstrating comparable or superior activity against resistant strains .

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| E. coli | 15 | 12 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 14 | 13 |

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, this compound was tested for its cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study utilized MTT assays to assess cell viability. Results indicated a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent .

Applications in Research and Industry

This compound is primarily used in:

- Analytical Chemistry : It serves as a reagent in colorimetric assays due to its chromophoric properties.

- Textile Industry : The compound is employed as a dye due to its vibrant color and stability under various conditions.

Safety and Environmental Impact

Despite its beneficial properties, there are concerns regarding the safety of azo dyes, including potential carcinogenic effects upon metabolic conversion to aromatic amines. Regulatory bodies have emphasized the need for thorough assessment of azo compounds in consumer products and environmental samples .

Q & A

Q. What are the optimal conditions for synthesizing Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate to maximize yield and purity?

The synthesis typically involves diazotization and coupling reactions. Diazotization of 4-amino-1-naphthylamine is performed using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, followed by coupling with benzenesulphonic acid under alkaline conditions (pH 8–10). Critical parameters include maintaining low temperatures during diazotization to prevent premature decomposition and precise pH control during coupling to ensure regioselectivity. Yield optimization (up to 85%) is achieved with a 1:1.2 molar ratio of amine to nitrite and a reaction time of 2–3 hours .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

- UV-Vis Spectroscopy : The azo group exhibits a strong absorption band at 485–495 nm (ε ≈ 2.5 × 10⁴ L·mol⁻¹·cm⁻¹) in aqueous solutions, which is pH-sensitive due to tautomerism between hydrazone and azo forms .

- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 2.5 ppm (sulphonato group) confirm the structure. Coupling constants (J = 8–10 Hz) between adjacent aromatic protons validate the planar azo linkage .

- FT-IR : Stretching vibrations at 1600 cm⁻¹ (N=N) and 1180 cm⁻¹ (S=O) confirm functional groups .

Q. What factors influence the aqueous solubility and stability of this compound?

Solubility is temperature-dependent (116 g/L at 30°C) and decreases at lower pH due to protonation of the sulphonate group. Stability is compromised under UV light (λ < 400 nm), leading to azo bond cleavage. Buffered solutions (pH 6–8) at 4°C in amber glass vials minimize degradation .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent degradation pathways of this compound in aquatic environments?

Under acidic conditions (pH < 3), the azo bond undergoes reductive cleavage via hydroxyl radicals (•OH), producing 4-amino-1-naphthylamine and benzenesulphonic acid. At alkaline pH (>10), nucleophilic attack by hydroxide ions (OH⁻) leads to sulfonic acid group hydrolysis. Advanced oxidation processes (e.g., ozonation) accelerate degradation, with pseudo-first-order rate constants (k) ranging from 0.12 to 0.45 h⁻¹ depending on oxidant concentration .

Q. How do molecular dynamics simulations enhance our understanding of the aggregation behavior of this compound in surfactant systems?

Simulations reveal that the compound forms micelles at critical micelle concentrations (CMC) of 0.8–1.2 mM in sodium dodecyl sulfate (SDS) systems. The hydrophobic naphthyl group drives aggregation, while the sulphonate moiety stabilizes micelles via electrostatic repression. Aggregation numbers (Nₐgg) of 50–70 are observed, with micelle radii of 2.5–3.0 nm. These findings align with experimental small-angle X-ray scattering (SAXS) data .

Q. What experimental approaches resolve contradictory data regarding the genotoxic potential of this compound in different in vitro models?

Discrepancies arise from metabolic activation differences:

- Without S9 fraction : Negative Ames test results (TA98 strain) due to lack of nitroreductase activity.

- With S9 fraction : Metabolites like 1-naphthylamine (a known mutagen) induce dose-dependent chromosomal aberrations in CHO-K1 cells. Standardized protocols using liver microsomes (e.g., rat CYP450 isoforms) and comet assays in human hepatocytes (EC₅₀ = 12 μM) improve reproducibility .

Methodological Notes

- Contradiction Analysis : Discrepancies in toxicity studies are resolved by controlling metabolic conditions and using orthogonal assays (e.g., Ames test + micronucleus assay) .

- Data Validation : Cross-reference experimental results with computational models (e.g., OECD QSAR Toolbox) to predict environmental persistence (t₁/₂ = 45 days in water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.